Glycocyamine
Description
Definition and Chemical Identity
This compound (IUPAC name: N-carbamimidoylglycine) is an α-amino acid derivative with the molecular formula $$ \text{C}3\text{H}7\text{N}3\text{O}2 $$. Structurally, it consists of a glycine backbone modified by a guanidine group replacing the amino moiety. This guanidino substitution renders this compound a key intermediate in creatine biosynthesis, a process central to adenosine triphosphate (ATP) regeneration in high-energy-demand tissues such as skeletal muscle and the brain.
Endogenously, this compound is synthesized in the renal tubules via the enzymatic transfer of a guanidine group from L-arginine to glycine, catalyzed by L-arginine:glycine amidinotransferase (AGAT). The reaction yields ornithine as a byproduct, which subsequently enters the urea cycle. Industrially, this compound is produced through the reaction of glycine with cyanamide in aqueous solutions, a method first described by Adolph Strecker in 1861. Modern synthesis routes emphasize catalytic oxidation of ethanolamine to minimize toxic byproducts like dihydrotriazine.
Physically, this compound manifests as a white to yellowish crystalline powder, granulated for improved handling in commercial applications. Its solubility in water and polar solvents facilitates its use in pharmaceutical and nutritional formulations.
| Property | Description |
|---|---|
| Molecular Formula | $$ \text{C}3\text{H}7\text{N}3\text{O}2 $$ |
| Molar Mass | 117.11 g/mol |
| Melting Point | 300°C (decomposes) |
| Solubility | Highly soluble in water; moderately soluble in ethanol |
| Synthesis | Enzymatic (AGAT-mediated) or chemical (glycine + cyanamide) |
Historical Context and Discovery
The discovery of this compound traces back to 1935, when Clarence J. Weber isolated the compound from the urine of patients with pseudohypertrophic muscular dystrophy. Weber’s work identified this compound as a regular constituent of human serum and urine, establishing its metabolic link to creatine synthesis. This foundational research debunked earlier assumptions that this compound originated solely from dietary sources, instead highlighting its endogenous production.
Adolph Strecker’s 1861 synthesis of this compound marked the first chemical preparation of the compound, utilizing glycine and cyanamide. However, industrial-scale production remained limited until the mid-20th century, when its role in creatine metabolism spurred interest in nutritional applications. By the 1950s, this compound supplements emerged as a strategy to enhance bioenergetic capacity, particularly in athletic populations.
Nomenclature and Synonyms
This compound is recognized by multiple systematic and trivial names, reflecting its chemical structure and historical context. The IUPAC designation N-carbamimidoylglycine underscores the substitution of glycine’s amino group with a carbamimidoyl moiety. Common synonyms include:
- Guanidinoacetic acid (GAA) : Emphasizes the guanidine and acetic acid components.
- Betacyamine : A historical term derived from early studies on its urinary excretion.
- N-Amidinoglycine : Highlights the amidino functional group.
In commercial and biochemical literature, this compound is interchangeably referenced as guanidinoacetate, particularly when discussing its anionic form in physiological contexts. Regulatory documents and pharmacological databases, such as the NCI Drug Dictionary, further codify these synonyms to ensure consistency across disciplines.
| Synonym | Context of Use |
|---|---|
| Guanidinoacetic acid | Biochemical and clinical research |
| Betacyamine | Historical medical literature |
| N-Amidinoglycine | Chemical synthesis protocols |
| This compound | Nutritional supplements and industrial applications |
Properties
IUPAC Name |
2-(diaminomethylideneamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMFZUMJYQTVII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861885 | |
| Record name | N-(Aminoiminomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Guanidoacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.6 mg/mL at 15 °C | |
| Record name | Guanidoacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
352-97-6 | |
| Record name | Guanidinoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycocyamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycocyamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02751 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | glycocyamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | glycocyamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Aminoiminomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanidinoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCOCYAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GO52O1A04E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Guanidoacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycocyamine can be synthesized through several methods:
Reaction of Cyanamide with Glycine: This method, first described by Adolph Strecker in 1861, involves reacting cyanamide with glycine in an aqueous solution.
Guanylation of Glycine: Glycine can be converted to this compound using S-methylisothiourea or O-alkylisoureas as guanylation agents.
Catalytic Oxidation of Ethanolamine: This recent method involves the catalytic oxidation of ethanolamine to glycine, followed by reaction with cyanamide in an aqueous solution.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of ethanolamine to glycine, followed by reaction with cyanamide. This method is preferred due to its high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Glycocyamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce creatine.
Reduction: Reduction reactions can convert this compound back to glycine.
Substitution: this compound can undergo substitution reactions where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products
The major product formed from the oxidation of this compound is creatine, a crucial compound for energy metabolism in muscle and brain tissues .
Scientific Research Applications
Glycocyamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of creatine and other guanidine derivatives.
Biology: This compound plays a role in the metabolism of amino acids such as serine, threonine, and proline.
Industry: This compound is used as a feed additive in poultry farming to enhance growth and feed efficiency.
Mechanism of Action
Glycocyamine exerts its effects primarily through its conversion to creatine. The enzyme L-Arg:Gly-amidinotransferase (AGAT) transfers the guanidine group from L-arginine to glycine, forming this compound. This is then methylated by the enzyme guanidinoacetate N-methyltransferase (GAMT) to produce creatine . Creatine plays a vital role in energy storage and transfer within cells, particularly in muscle and brain tissues .
Comparison with Similar Compounds
Glycocyamine vs. Creatine
Key Findings :
- This compound’s unmethylated structure necessitates SAMe for conversion to creatine, creating metabolic dependency on methyl donors. Excess this compound inhibits growth in rats unless choline or methionine is supplemented .
- Creatine supplementation bypasses this methylation step, making it more efficient and safer for energy enhancement .
This compound vs. Creatinine
Key Findings :
- Creatinine is a metabolic waste product, while this compound is a transient intermediate. In muscular dystrophy, this compound excretion increases, reflecting impaired creatine synthesis .
- Analytical methods for this compound (e.g., Sakaguchi reaction) are less reliable than creatinine assays due to cross-reactivity with arginine .
This compound vs. Phosphocreatine and Cyclocreatine
Key Findings :
- Phosphocreatine is the active energy reservoir in tissues, while this compound is metabolically upstream. Cyclocreatine, a synthetic analog, shows promise in treating creatine deficiencies but lacks endogenous roles .
This compound vs. Betaine
Key Findings :
- Betaine mitigates this compound’s methyl-depleting effects, making their co-administration critical in clinical settings .
Biological Activity
Glycocyamine, also known as guanidinoacetate (GAA), is a naturally occurring compound that plays a significant role in the metabolism of creatine, a critical molecule for energy production in cells. This article delves into the biological activity of this compound, highlighting its synthesis, metabolic pathways, therapeutic applications, and associated risks based on diverse research findings.
1. Synthesis and Metabolism
This compound is synthesized in the kidneys from glycine and L-arginine through the action of the enzyme L-Arg:Gly-amidinotransferase (AGAT). The process involves transferring a guanidine group from arginine to glycine, resulting in this compound formation. Subsequently, this compound is methylated to produce creatine via the enzyme guanidinoacetate N-methyltransferase (GAMT) using S-adenosyl methionine as a methyl donor .
Table 1: this compound Metabolic Pathway
| Step | Enzyme | Substrate | Product |
|---|---|---|---|
| 1 | AGAT | Glycine + L-arginine | This compound |
| 2 | GAMT | This compound + SAM | Creatine |
2. Biological Functions
This compound serves as a precursor to creatine, which is essential for ATP production, particularly in muscle and brain tissues. Creatine acts as a reservoir of high-energy phosphate groups, facilitating rapid energy transfer during intense physical activity .
Research indicates that this compound supplementation can enhance bioenergetics by increasing phosphocreatine levels in tissues, thereby improving physical performance and recovery . Additionally, this compound has been shown to interact with various cellular transporters, influencing the transport of other metabolites such as taurine and γ-aminobutyric acid (GABA) .
3. Therapeutic Applications
This compound has been explored for its therapeutic potential in various conditions:
- Cardiac Health : Historical studies demonstrated that this compound supplementation improved symptoms in patients with congestive heart failure. Patients reported enhanced well-being and reduced fatigue after treatment .
- Neuromuscular Disorders : this compound has been investigated for its effects on muscle wasting associated with renal failure and other neuromuscular conditions. A deficiency in this compound may contribute to muscle atrophy observed in chronic diseases .
- Energy Metabolism : Studies suggest that this compound may be superior to creatine for improving energy metabolism due to better transportability to target tissues and fewer non-responders compared to creatine supplementation .
4. Case Studies and Clinical Findings
Several clinical studies have evaluated the effects of this compound supplementation:
- Study 1 : A pilot study involving cardiac patients showed significant improvements in quality of life metrics after 12 months of this compound supplementation at doses around 70 mg/kg/day. Participants reported increased energy levels and decreased fatigue without adverse effects .
- Study 2 : In a controlled trial with healthy young adults, daily supplementation of 2.4 g of this compound for six weeks resulted in elevated serum homocysteine levels, raising concerns about potential cardiovascular risks associated with long-term use .
Table 2: Summary of Clinical Findings
| Study Type | Population | Dosage | Key Findings |
|---|---|---|---|
| Pilot Study | Cardiac Patients | ~70 mg/kg/day | Improved well-being; reduced fatigue |
| Controlled Trial | Healthy Adults | 2.4 g/day | Elevated serum homocysteine; no major side effects |
5. Risks and Considerations
While this compound shows promise as a dietary supplement, it is not without risks. The primary concern is its potential to raise homocysteine levels, which has been linked to cardiovascular diseases . Elevated homocysteine can result from the methylation process during creatine synthesis from this compound, highlighting the need for careful monitoring during supplementation.
Q & A
Q. What are the biochemical pathways for glycocyamine synthesis and metabolism in mammals, and what enzymes are critical for these processes?
this compound is synthesized in mammals via the enzyme L-arginine:glycine amidinotransferase (AGAT), which transfers a guanidine group from arginine to glycine in the kidneys . This produces ornithine, which enters the urea cycle. This compound is subsequently methylated in the liver by guanidinoacetate N-methyltransferase (GAMT) using S-adenosyl methionine (SAMe) to form creatine . Researchers should validate these pathways using isotopic tracing (e.g., -arginine) and enzyme activity assays in tissue homogenates.
Q. What safety protocols are essential for handling this compound in laboratory settings?
this compound is classified under GHS07 as a skin/eye irritant and respiratory sensitizer. Safety measures include:
- Using PPE (gloves, goggles, lab coats) to avoid direct contact .
- Working in a fume hood to prevent inhalation of fine particles .
- Immediate decontamination with water for skin/eye exposure and medical consultation if symptoms persist .
- Storing in airtight containers away from acidic conditions to prevent decomposition .
Q. How can this compound levels be quantified in biological samples, and what are common analytical challenges?
Methods include HPLC with UV detection, LC-MS/MS, and colorimetric assays (e.g., Sakaguchi reaction for guanidino compounds). Challenges include:
- Low recovery rates due to rapid metabolism (e.g., only ~25% of orally administered this compound recovered in rodent intestines) .
- Interference from structurally similar metabolites like creatine. Validating specificity via spiked controls and using internal standards (e.g., deuterated this compound) is critical .
Advanced Research Questions
Q. How do contradictions in this compound’s growth effects in rodent models inform experimental design?
Studies show this compound supplementation at 2% in diets reduces growth in rats (p = 0.005), likely due to methyl group depletion from SAMe utilization . However, co-administration with 1% DL-methionine restores growth by replenishing methyl donors . Researchers should:
Q. What structural insights from this compound kinase (GK) studies inform its role in cellular energy homeostasis?
GK, a phosphagen kinase, catalyzes ATP synthesis from phosphothis compound and ADP. Structural studies reveal heterodimeric α/β subunits in marine worms, with substrate specificity governed by conserved binding pockets for this compound’s guanidino group . Researchers can use X-ray crystallography or cryo-EM to compare GK isoforms across species and mutagenesis to probe active-site residues (e.g., Arg/Lys for phosphate coordination) .
Q. How does nephrectomy influence this compound pharmacokinetics, and what implications does this have for renal failure models?
Nephrectomized rats exhibit 78–89% this compound absorption efficiency (vs. 33–34% in normal rats), suggesting renal excretion is a minor clearance pathway . This supports using nephrectomy models to study hepatic this compound metabolism and creatine synthesis. Researchers should:
Q. What methodological approaches mitigate methyl depletion in this compound supplementation studies?
Co-supplementation with methyl donors (e.g., betaine at 4:1 betaine:this compound ratio) reduces homocysteine accumulation by remethylating homocysteine to methionine . Experimental strategies include:
- Dietary formulations combining this compound with betaine or choline.
- Monitoring plasma methionine, homocysteine, and creatine levels to assess methyl balance .
Data Contradiction Analysis
Q. Why do some studies report this compound-induced weight gain in livestock, while others show growth inhibition in rodents?
Discrepancies arise from species-specific metabolism and dietary context:
- Poultry and pigs show improved feed efficiency with this compound due to enhanced creatine synthesis in muscle .
- Rodents on low-protein diets (e.g., 12% casein) experience methyl depletion, impairing growth . Solutions:
- Use species-specific SAMe utilization assays.
- Optimize this compound doses relative to dietary methionine content .
Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
